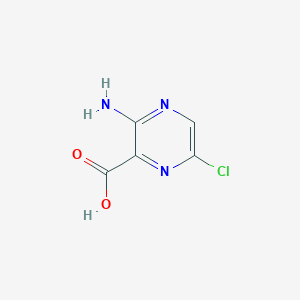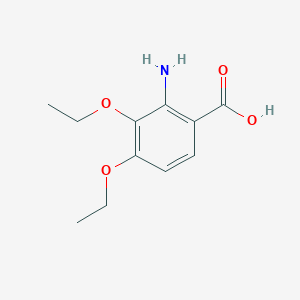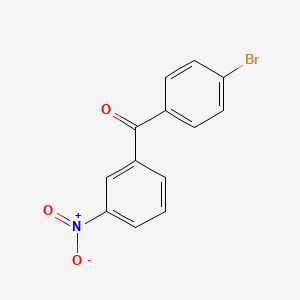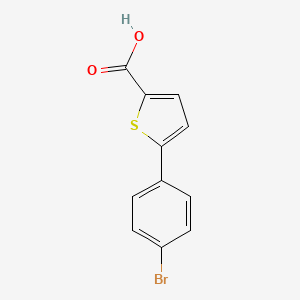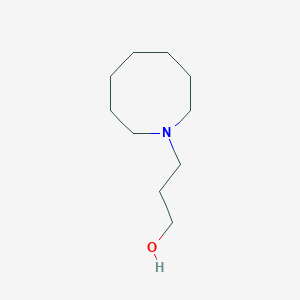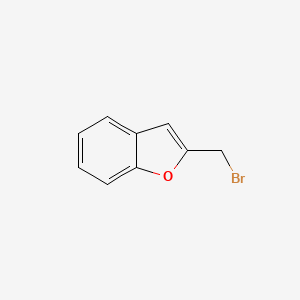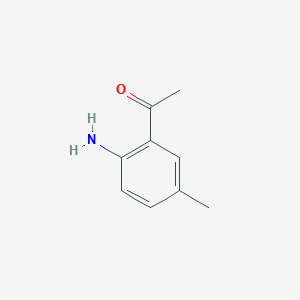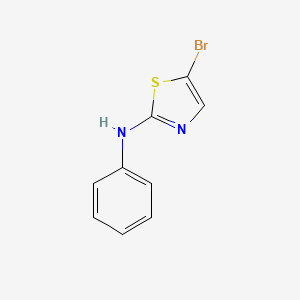
5-ブロモ-N-フェニルチアゾール-2-アミン
説明
5-Bromo-N-phenylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products . The compound consists of a thiazole ring substituted with a bromine atom at the 5-position and a phenyl group at the nitrogen atom of the thiazole ring.
科学的研究の応用
5-Bromo-N-phenylthiazol-2-amine has a wide range of scientific research applications:
作用機序
Target of Action
Thiazole derivatives, which include 5-bromo-n-phenylthiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, affecting the DNA replication pathway .
Result of Action
Thiazole derivatives have been found to exhibit antimicrobial effects . For instance, some thiazole derivatives have shown excellent antimicrobial effects against both Gram-negative and Gram-positive bacteria strains .
生化学分析
Biochemical Properties
5-Bromo-N-phenylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 5-Bromo-N-phenylthiazol-2-amine, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and proteins . The compound’s interaction with these biomolecules often involves binding to active sites, leading to enzyme inhibition or activation, which can disrupt essential biochemical pathways in microorganisms.
Cellular Effects
The effects of 5-Bromo-N-phenylthiazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, 5-Bromo-N-phenylthiazol-2-amine may alter gene expression patterns, leading to changes in the production of proteins that are crucial for cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-N-phenylthiazol-2-amine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, altering the biochemical pathways within the cell . Furthermore, 5-Bromo-N-phenylthiazol-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-N-phenylthiazol-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is crucial for its effectiveness in biochemical assays and experiments. Studies have shown that 5-Bromo-N-phenylthiazol-2-amine remains stable under specific conditions, but it may degrade over time, affecting its potency . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 5-Bromo-N-phenylthiazol-2-amine vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At high doses, 5-Bromo-N-phenylthiazol-2-amine may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
5-Bromo-N-phenylthiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its biological activity . Additionally, 5-Bromo-N-phenylthiazol-2-amine may affect metabolic flux and metabolite levels, altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 5-Bromo-N-phenylthiazol-2-amine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 5-Bromo-N-phenylthiazol-2-amine may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-N-phenylthiazol-2-amine is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of 5-Bromo-N-phenylthiazol-2-amine can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
5-Bromo-N-phenylthiazol-2-amine can be synthesized through various methods. One common method involves the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of 5-Bromo-N-phenylthiazol-2-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and drying to obtain the final product in a form suitable for commercial use .
化学反応の分析
Types of Reactions
5-Bromo-N-phenylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidines.
類似化合物との比較
Similar Compounds
5-Phenylthiazol-2-amine: Lacks the bromine substitution at the 5-position.
2-Aminothiazole: Lacks both the phenyl and bromine substitutions.
5-Bromo-2-aminothiazole: Lacks the phenyl substitution.
Uniqueness
5-Bromo-N-phenylthiazol-2-amine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the phenyl group contributes to its biological activity and potential therapeutic applications .
特性
IUPAC Name |
5-bromo-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-8-6-11-9(13-8)12-7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYZRVABKWWEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493091 | |
| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63615-95-2 | |
| Record name | 5-Bromo-N-phenyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


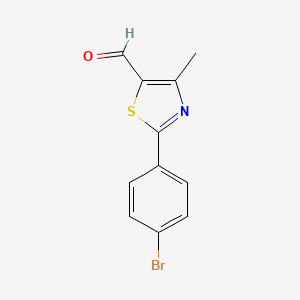
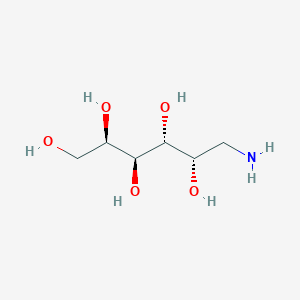
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

